Cas no 2940955-58-6 (tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride)

Tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate hydrochloride is a chemically modified carbamate derivative featuring a 3-methoxyazetidine moiety. This compound is primarily utilized in pharmaceutical and organic synthesis as a versatile intermediate, particularly in the development of bioactive molecules. The tert-butyl carbamate (Boc) protecting group enhances stability during synthetic processes, while the hydrochloride salt improves solubility and handling. The 3-methoxyazetidine scaffold contributes to conformational rigidity, making it valuable in structure-activity relationship studies. Its well-defined reactivity and compatibility with diverse reaction conditions make it a reliable choice for researchers in medicinal chemistry and drug discovery.
tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride structure
2940955-58-6 structure
Product Name:tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride
CAS No:2940955-58-6
MF:C11H23ClN2O3
MW:266.764922380447
CID:6796873
PubChem ID:170907880
Update Time:2025-06-08

tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • TERT-BUTYL N-[2-(3-METHOXYAZETIDIN-3-YL)ETHYL]CARBAMATE HYDROCHLORIDE
    • 2940955-58-6
    • G18683
    • tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride
    • Inchi: 1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-6-5-11(15-4)7-12-8-11;/h12H,5-8H2,1-4H3,(H,13,14);1H
    • Inchi: InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-6-5-11(15-4)7-12-8-11;/h12H,5-8H2,1-4H3,(H,13,14);1H
    • InChI Key: JKHYWLAXWXMMSP-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1(CCNC(=O)OC(C)(C)C)CNC1
    • SMILES: CC(C)(C)OC(=O)NCCC1(CNC1)OC.Cl

Computed Properties

  • Exact Mass: 266.1397203g/mol
  • Monoisotopic Mass: 266.1397203g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 244
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.6Ų

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tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:2940955-58-6)
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Quantity:100.0mg/250.0mg/500.0mg/1.0g/5.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:43
Price ($):170/284/405/579/1737
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Additional information on tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride

Recent Advances in the Study of tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride (CAS: 2940955-58-6)

The compound tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride (CAS: 2940955-58-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine scaffold and carbamate functionality, is being explored for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, positioning it as a promising candidate for further investigation.

One of the key areas of interest is the synthetic methodology for tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride. A study published in the Journal of Medicinal Chemistry (2023) detailed an optimized route for its synthesis, highlighting the use of a multi-step process involving the protection of the azetidine nitrogen, followed by the introduction of the carbamate group. The hydrochloride salt form was found to enhance the compound's stability and solubility, making it more suitable for pharmacological studies. The synthetic approach achieved a high yield and purity, which is critical for scaling up production for preclinical evaluations.

In terms of biological activity, preliminary in vitro studies have demonstrated that tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride exhibits moderate inhibitory effects on certain enzyme targets involved in inflammatory pathways. Researchers have hypothesized that the methoxyazetidine moiety may play a crucial role in binding to these enzymes, although further structural-activity relationship (SAR) studies are needed to confirm this. These findings suggest potential applications in the development of anti-inflammatory agents, although more extensive in vivo studies are required to validate these effects.

Another significant development is the exploration of this compound as a building block for more complex molecules. Its structural features, including the azetidine ring and the tert-butyl carbamate group, make it a versatile intermediate in the synthesis of novel pharmacophores. Recent patents have highlighted its use in the preparation of kinase inhibitors and GPCR modulators, indicating its broad utility in medicinal chemistry. The ability to functionalize the azetidine ring further expands its potential applications, offering opportunities for the design of targeted therapies.

Despite these promising advancements, challenges remain in the development of tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride. One of the primary concerns is its metabolic stability, as initial pharmacokinetic studies have indicated rapid clearance in animal models. Researchers are currently investigating structural modifications to address this issue, such as the introduction of additional substituents to enhance metabolic resistance. Additionally, the compound's toxicity profile is yet to be fully elucidated, necessitating comprehensive safety assessments before clinical translation.

In conclusion, tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride (CAS: 2940955-58-6) represents a promising scaffold in chemical biology and pharmaceutical research. Its unique structural features and preliminary biological activities make it a valuable candidate for further exploration. Ongoing studies aim to optimize its synthetic route, elucidate its mechanism of action, and improve its pharmacokinetic properties. As research progresses, this compound may pave the way for the development of novel therapeutic agents with applications in inflammation, oncology, and beyond.

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Amadis Chemical Company Limited
(CAS:2940955-58-6)
A1239160
Purity:99%/99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g/5.0g
Price ($):170/284/405/579/1737
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